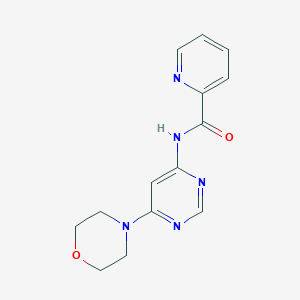

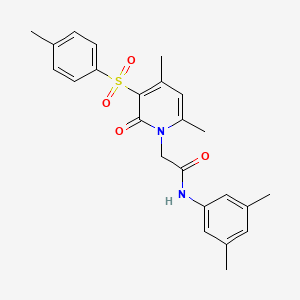

N1-(4-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene analogues are often synthesized through various methods such as condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene ring, in particular, is a key structural component .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Receptor Antagonism and Cognitive Effects

A study by Zajdel et al. (2016) highlighted the design of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives aiming to obtain potent 5-HT6 receptor ligands. One of the compounds demonstrated pro-cognitive and antidepressant-like properties in vivo, indicating the potential of such derivatives in treating cognitive disorders and depression (Zajdel et al., 2016).

Inhibition of ABCB1 Activity

Colabufo et al. (2008) explored 2-[(3-methoxyphenylethyl)phenoxy]-moiety for designing new small ABCB1 inhibitors, highlighting the importance of such structures in modulating ABCB1 activity, which plays a crucial role in drug resistance mechanisms. Their findings suggest these compounds could potentially enhance the efficacy of chemotherapeutic agents by inhibiting ABCB1-mediated drug efflux (Colabufo et al., 2008).

Pharmacological Activities

Research on quinazoline derivatives, including a study by Rahman et al. (2014), investigated the diuretic, antihypertensive, and anti-diabetic potential of such compounds. This work underscores the broad pharmacological applications of quinazoline-based structures, suggesting their utility in managing various conditions including hypertension and diabetes (Rahman et al., 2014).

Synthesis and Characterization

The synthesis and characterization of related compounds are critical for understanding their pharmacological potential. Fathalla et al. (2002) detailed the synthesis of new morpholine and amine derivatives, demonstrating the diverse chemical manipulations possible with tetrahydroquinoline structures, which are foundational for developing therapeutic agents (Fathalla et al., 2002).

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives was explored in the context of their cytotoxicity against breast cancer cell lines. This research supports the exploration of tetrahydroisoquinoline structures for developing new anticancer drugs, highlighting the potential therapeutic applications of such compounds (Redda et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a thiophene nucleus , which is a common feature in many pharmacologically active compounds.

Mode of Action

It is known that thiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . .

Biochemical Pathways

Without specific target information, it is difficult to determine the exact biochemical pathways affected by this compound. Given the wide range of activities associated with thiophene derivatives , it is likely that this compound affects multiple pathways.

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which could affect their absorption and distribution in the body

Result of Action

Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.

Future Directions

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-32-20-10-6-17(7-11-20)12-13-25-23(28)24(29)26-19-9-8-18-4-2-14-27(21(18)16-19)34(30,31)22-5-3-15-33-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVXKPDDSNFZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)

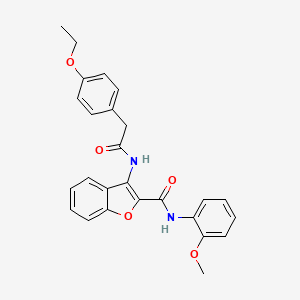

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)

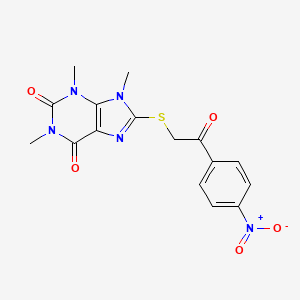

![[3-Amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2835030.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)

![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)

![3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835040.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2835041.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2835044.png)